Benzene-1,2,3,4-tetracarboxylic acid

Descripción

Historical Context and Significance in Organic and Materials Chemistry

The study of benzene (B151609) polycarboxylic acids (BPCAs) is rooted in the chemical analysis of coal. The oxidation of coal and its byproducts yields a variety of BPCAs, and their identification was crucial for understanding the molecular structure of coal. researchgate.net The analysis of BPCAs serves as a molecular marker technique to characterize the aromaticity and condensation of pyrogenic carbon in materials like charred residues. nih.gov While its isomer, pyromellitic acid (benzene-1,2,4,5-tetracarboxylic acid), is often more prevalent, the isolation and study of all its isomers, including benzene-1,2,3,4-tetracarboxylic acid, have been fundamental to this field of study. researchgate.net

In the realm of modern materials chemistry, this compound is a key building block for creating advanced materials. nsf.govresearchgate.net Its importance stems from its capacity to form complex and stable structures by coordinating with metal ions or by forming diimide derivatives. nsf.govresearchgate.net This has made it a valuable component in the synthesis of specialized polymers and other organic materials. The specific ortho-arrangement of its four carboxylic acid groups allows for the creation of materials with unique properties. Halogenated diimides derived from this compound are particularly noted as attractive building blocks for organic materials chemistry. nsf.govresearchgate.net

Structural Overview and Preferred Academic Terminology for this compound in Research Contexts

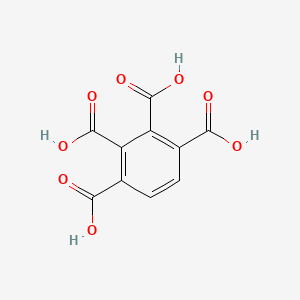

The molecular structure of this compound consists of a central, planar benzene ring. Its key feature is the substitution of four hydrogen atoms on adjacent (vicinal) carbons with carboxylic acid (-COOH) functional groups. This 1,2,3,4-substitution pattern is what differentiates it from its isomers, namely prehnitic acid (the common name for the 1,2,3,4-isomer), mellophanic acid (1,2,3,5-), and pyromellitic acid (1,2,4,5-). acs.orgnih.gov The close proximity of the carboxyl groups significantly influences the molecule's chemical properties and reactivity.

In scientific literature, the compound is most accurately and formally identified by its IUPAC name: This compound . chemspider.com It is also known by the trivial name Prehnitic Acid . acs.org While convenient, trivial names can sometimes lead to ambiguity, making the systematic IUPAC nomenclature the preferred choice in research contexts to ensure clarity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₁₀H₆O₈ |

| Molar Mass | 254.15 g/mol |

| IUPAC Name | This compound |

| CAS Number | 476-73-3 |

| Hydrogen Bond Donors | 4 |

| Hydrogen Bond Acceptors | 8 |

| Rotatable Bond Count | 4 |

Data sourced from chemical databases. guidechem.com

Scope and Emerging Research Trajectories for this compound

The research applications for this compound are expanding, particularly in the development of novel functional materials. Current research is largely focused on exploiting its unique molecular architecture.

A significant area of investigation is the synthesis of aromatic diimides . The direct reaction of benzene-1,2,3,4-tetracarboxylic acids with primary amines is a method used to produce a range of ortho-diimide products. nsf.govresearchgate.net These diimides are valuable precursors and building blocks for n-type electronic materials and specialized pigments. nsf.gov Research has focused on improving synthesis methods, including using microwave reactors to overcome challenges with sterically demanding amines and to control reactivity. researchgate.net

Another key research direction is in the field of high-performance polymers . Polyimides derived from mellophanic dianhydride, an isomer of the dianhydride of prehnitic acid, are known for their thermal stability. acs.org The development of new synthetic strategies for creating diimide derivatives from this compound contributes to the broader field of advanced polymers. nsf.govresearchgate.net The electron-withdrawing nature of the cyclic imide groups lends itself to the creation of n-type semiconducting materials. nsf.gov

Furthermore, the fundamental chemistry of this compound continues to be explored. This includes developing more efficient synthetic pathways to produce its halogenated derivatives, which are challenging to prepare but offer fine control over the energy levels and electronic structure of resulting materials. nsf.govresearchgate.net

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Prehnitic acid |

| Mellophanic acid |

| Pyromellitic acid |

Structure

3D Structure

Propiedades

IUPAC Name |

benzene-1,2,3,4-tetracarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O8/c11-7(12)3-1-2-4(8(13)14)6(10(17)18)5(3)9(15)16/h1-2H,(H,11,12)(H,13,14)(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCAIEATUVJFSMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197218 | |

| Record name | Benzene-1,2,3,4-tetracarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476-73-3 | |

| Record name | 1,2,3,4-Benzenetetracarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=476-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene-1,2,3,4-tetracarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000476733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene-1,2,3,4-tetracarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene-1,2,3,4-tetracarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.829 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Benzene 1,2,3,4 Tetracarboxylic Acid

Established Synthetic Routes to Benzene-1,2,3,4-tetracarboxylic Acid

The synthesis of this compound can be achieved through several pathways, primarily involving the oxidation of substituted aromatic precursors.

Oxidative Synthesis Strategies from Aromatic Precursor Compounds (e.g., 1,2,3,4-tetramethylbenzene)

A primary method for synthesizing this compound involves the oxidation of appropriately substituted aromatic compounds. One common precursor is 1,2,3,4-tetramethylbenzene, also known as prehnitene. nist.gov The synthesis pathway can involve the halogenation of prehnitene, followed by oxidation to yield the tetracarboxylic acid. researchgate.net

Another documented oxidative route utilizes 1,2,3,4,5,6,7,8-octahydrophenanthrene (B1266262) as the starting material. This process involves oxidation with potassium permanganate (B83412) to yield this compound. This method is noted for its use of readily available raw materials and a limited number of reaction steps. google.com

Furthermore, this compound can be obtained through the hydrolysis of its ester derivatives. For instance, 2,3,4-Tris-(ethoxycarbonyl)benzoic acid can be hydrolyzed in aqueous sodium hydroxide, followed by an acidic workup, to produce this compound in high yield. polimi.it The resulting tetracid can then be converted to its dianhydride, mellophanic dianhydride, by refluxing in acetic anhydride (B1165640). polimi.it

In Situ Ligand Formation Processes of Benzene-1,2,3,4-tetracarboxylate under Hydrothermal Conditions

Under hydrothermal conditions, the direct condensation of amines and carboxylic acids to form amides has been demonstrated, suggesting that similar condensation reactions can occur to form ligands in situ. sci-hub.se In the context of coordination chemistry, Benzene-1,2,3,4-tetracarboxylate can act as a ligand in the formation of metal-organic frameworks (MOFs). The principles of hydrothermal synthesis allow for the possibility of the tetracarboxylate ligand being formed in situ from simpler precursors during the MOF assembly process. While direct synthesis of the free acid via this method is less common, the conditions are conducive to the formation of the carboxylate species that readily coordinate with metal ions. This process is of significant interest as it can simplify the synthesis of complex coordination polymers.

Synthesis of this compound Derivatives

The four adjacent carboxylic acid groups of this compound make it an ideal precursor for the synthesis of various derivatives, most notably diimides.

Preparation of Mellophanic Diimide Derivatives from this compound

Mellophanic diimide (MDI) derivatives are valuable compounds in materials science. Their synthesis is primarily achieved through the condensation of this compound with primary amines.

A robust and generalizable method for synthesizing MDI derivatives involves the direct solution-phase reaction between this compound and primary amines. nsf.gov Acetic acid is an effective solvent for this condensation reaction. researchgate.netnsf.gov The process typically involves heating the tetracarboxylic acid with at least two equivalents of a primary amine in acetic acid at elevated temperatures (e.g., 110-120 °C) for several hours. researchgate.netnsf.govbeilstein-journals.org This direct approach is often preferred as it bypasses the need to first form a cyclic anhydride intermediate, which can be a challenging step with this particular tetracarboxylic acid. morressier.com The desired ortho-diimide products are often obtained in good yields and can be purified by precipitation and filtration. researchgate.netnsf.gov

Table 1: Examples of Direct Solution-Phase Synthesis of Mellophanic Diimide (MDI) Derivatives

| Amine Reactant (R-NH₂) | Reaction Conditions | Product (MDI Derivative) | Yield | Reference |

|---|---|---|---|---|

| Benzylamine | AcOH, 120 °C, 18 h | N,N'-Dibenzylmellophanic diimide | - | nsf.gov |

| Hexylamine | AcOH, reflux | N,N'-Dihexylmellophanic diimide | Good | beilstein-journals.org |

| Aniline | AcOH, reflux | N,N'-Diphenylmellophanic diimide | Good | beilstein-journals.org |

| (S)-1-phenylethan-1-amine | d-acetic acid, 110 °C | N,N'-Bis((S)-1-phenylethyl)mellophanic diimide | - | researchgate.net |

Microwave-assisted synthesis has emerged as a powerful tool for the N-derivatization of diimides, offering significant advantages over conventional heating methods. mdpi.comnih.gov This technique is particularly effective for achieving sterically challenging N-substitutions on the mellophanic diimide core. researchgate.netnsf.govchemrxiv.org The use of microwave irradiation can dramatically reduce reaction times, often from many hours to just minutes, while frequently providing higher yields and product purity. nih.govfrontiersin.org This "green" chemistry approach is valued for its efficiency and reduced energy consumption. mdpi.com For the synthesis of MDI derivatives, microwave conditions can overcome the steric hindrance that might otherwise lead to low yields or failed reactions with bulky primary amines under traditional thermal conditions. nsf.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Heating Method | Typical Reaction Time | Key Advantages | Reference |

|---|---|---|---|---|

| Diimide Synthesis | Conventional Heating | Hours (e.g., 12-18 h) | Well-established, simple setup | nsf.gov |

| Diimide Synthesis | Microwave Irradiation | Minutes (e.g., <30 min) | Rapid heating, shorter reaction times, higher yields, suitable for sterically hindered reactants | nsf.govmdpi.comnih.gov |

Addressing Challenges in Halogenated Benzene-1,2,3,4-tetracarboxylic Diimide Synthesis

The synthesis of halogenated benzene-1,2,3,4-tetracarboxylic diimides, also known as mellophanic diimides (MDIs), presents significant challenges primarily due to the molecule's structure. morressier.com Key difficulties include the propensity for competitive and incorrect cyclization pathways and susceptibility to nucleophilic aromatic substitution (SNAr) reactions. researchgate.netrawdatalibrary.netnih.gov These issues can lead to the formation of undesired byproducts, such as 3,6-dicarboxyphthalimide, particularly when using traditional synthesis methods in solvents like DMF and THF. nsf.gov

Conventional synthetic routes for aromatic diimides often rely on the formation of a cyclic anhydride intermediate. However, research has shown that for halogenated this compound derivatives, it is crucial to bypass the traditional cyclic anhydride precursor to avoid these unwanted side reactions. morressier.comnih.gov A more successful and generalizable strategy involves the direct reaction of dihalobenzene-1,2,3,4-tetracarboxylic acids with primary amines. researchgate.netnsf.gov

A robust method employs acetic acid as the solvent for this direct condensation. researchgate.netchemrxiv.org The process generally involves dissolving the dihalogenated tetracarboxylic acid in glacial acetic acid at an elevated temperature (e.g., 120 °C), followed by the addition of the desired primary amine. nsf.gov This solution-phase approach has proven effective for a variety of imide substitutions and core halogenations, consistently producing the desired ortho-diimide products in good yields. researchgate.netnsf.gov

Further explorations into optimizing these syntheses have shown that microwave-assisted conditions can be particularly effective for achieving sterically challenging N-derivatizations. researchgate.netrawdatalibrary.net While this method enhances reaction rates and yields for certain substrates, the use of excess amine under microwave conditions is not feasible when the benzene (B151609) core is halogenated, as it promotes competitive SNAr reactions. nsf.gov

Table 1: Selected Yields for the Synthesis of Dihalogenated Mellophanic Diimides

| Product | Starting Halogenated Acid | Amine | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| N,N'-dihexyl-4,5-dichloro-MDI | 4,5-dichlorothis compound | Hexylamine | Solid-state dehydration, 3 days | Not specified | nsf.gov |

| N,N'-diphenyl-4,5-dichloro-MDI | 4,5-dichlorothis compound | Aniline | AcOH, 120 °C, 12 h | Not specified | nsf.gov |

| N,N'-dibenzyl-4,5-dibromo-MDI | 4,5-dibromothis compound | Benzylamine | AcOH, 120 °C, 12 h | Not specified | nsf.gov |

| N,N'-dihexyl-4,5-dibromo-MDI | 4,5-dibromothis compound | Hexylamine | AcOH, 120 °C, 12 h | Not specified | nsf.gov |

Synthesis of Tetraalkyl Esters of this compound

The synthesis of tetraalkyl esters of this compound and its derivatives can be achieved through catalytic processes. One notable method involves the use of a ruthenium complex as a catalyst for the reaction between dialkyl acetylenedicarboxylates and (substituted) allyl alcohol compounds. This reaction directly constructs the substituted benzene ring and installs the four ester groups in a single step, yielding tetraalkyl 5-alkyl-1,2,3,4-benzenetetracarboxylates. This approach is a key step in a multi-step process to produce 5-alkyl-1,2,3,4-benzenetetracarboxylic acid-1:2,3:4-dianhydrides. google.com

Another relevant synthetic pathway, though for an isomeric biphenyl (B1667301) system, involves the coupling of 4-halogen-substituted o-benzenedicarboxylic acid esters. This process, carried out in an aprotic polar solvent with a triphenylphosphine-nickel chloride catalyst, zinc powder, and an alkali metal halide, produces tetraalkyl esters of 3,3',4,4'-biphenyltetracarboxylic acid. google.com While this example illustrates a method for creating a C-C bond between two substituted benzene rings to form a larger system with four ester groups, similar principles of coupling reactions could be conceptually applied to functionalize pre-existing this compound systems. google.com

Table 2: General Scheme for Ruthenium-Catalyzed Synthesis of Tetraalkyl Benzenetetracarboxylates

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

|---|---|---|---|---|

| Dialkyl acetylenedicarboxylate (B1228247) (DAA) | (Substituted) allyl alcohol compound | Ruthenium complex | Tetraalkyl 5-alkyl-1,2,3,4-benzenetetracarboxylate (TABE) | google.com |

Derivatives via Pyromellitic Dianhydride (PMDA) Intermediates

Pyromellitic dianhydride (PMDA), or 1,2,4,5-benzenetetracarboxylic dianhydride, is a crucial intermediate in the synthesis of high-performance polymers like polyimides. lookchem.com It is derived from benzene-1,2,4,5-tetracarboxylic acid, an isomer of the subject compound. nih.gov The chemistry of dianhydrides is central to forming derivatives, and the principles observed with PMDA are analogous to those for the dianhydride of this compound.

The dianhydride of this compound, specifically 5-alkyl-1,2,3,4-benzenetetracarboxylic acid-1:2,3:4-dianhydride, is a valuable monomer for creating polyimides with enhanced solubility in various organic solvents and favorable thermal properties. google.com The synthesis of this dianhydride can be accomplished by the dehydration of the corresponding tetra-acid. The resulting polyimides, formed by reaction with various diamines, exhibit properties that are highly desirable for electronic materials. google.com For instance, unsubstituted 1,2,3,4-benzenetetracarboxylic acid-1,2:3,4-dianhydride can be used to create polyimides that are soluble in amide-based organic solvents like N-methyl-2-pyrrolidone. google.com

The general reaction involves the polycondensation of the dianhydride with a diamine, proceeding through a polyamic acid intermediate which is then chemically or thermally cyclized to form the final polyimide. The properties of the resulting polymer are dictated by both the dianhydride and the diamine monomers used.

Mechanistic Investigations of Derivatization Reactions Involving this compound

Understanding the reaction mechanisms is crucial for optimizing the synthesis of this compound derivatives. Mechanistic studies have provided insight into the formation of halogenated diimides. For the direct imidization reaction between a dihalothis compound and a primary amine in acetic acid, observations suggest that the reaction likely proceeds under equilibrating conditions. nsf.gov

To probe the reaction process more deeply, a ¹H NMR time-course study was performed on the reaction between the parent (unhalogenated) this compound and (S)-1-phenylethan-1-amine in deuterated acetic acid at 110 °C. nsf.gov This type of in-situ monitoring allows for the identification of intermediates and the determination of reaction kinetics, providing a clearer picture of the transformation from the tetracid and amine to the final diimide product. These investigations are essential for overcoming challenges such as the formation of incorrect isomers and managing side reactions like SNAr, especially when using halogenated substrates. researchgate.netnsf.gov The choice of solvent is shown to be critical, with acetic acid favoring the desired dehydration to imides while minimizing competing pathways that are more prevalent in other solvents. nsf.gov

Coordination Chemistry and Metal Organic Frameworks Mofs Utilizing Benzene 1,2,3,4 Tetracarboxylic Acid

Coordination Modes and Ligand Properties of Benzene-1,2,3,4-tetracarboxylic Acid

The arrangement and reactivity of the carboxylate groups in this compound are central to its function as a ligand in constructing coordination polymers and MOFs.

Polydentate Coordination Capabilities and Carboxylate Coordination Modes

This compound is a multidentate ligand, meaning it can bind to one or more metal centers through its four carboxylate functional groups. The versatility of the carboxylate group allows for a variety of coordination modes, which are fundamental to the structural diversity of the resulting frameworks. alfa-chemistry.comresearchgate.net Common coordination modes exhibited by carboxylate ligands include monodentate, bidentate (chelating or bridging), and bis-monodentate. researchgate.net In the context of polycarboxylic acids like this one, the ligand can bridge multiple metal ions, acting as a linker to build extended one-, two-, or three-dimensional networks. researchgate.netias.ac.in For instance, the fully deprotonated form of the related isomer, benzene-1,2,4,5-tetracarboxylic acid (btec⁴⁻), is known to link metal centers to form 3D coordination polymers. researchgate.netrsc.org The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions, and the degree of ligand deprotonation. rsc.org

A new three-dimensional chiral metal-organic framework, {Zn(mpda)₀.₅(bix)₁.₅}n, was synthesized using 1,2,3,4-benzenetetracarboxylic acid (H₄mpda), where homochiral helical chains are formed in the Zn-mpda layer. researchgate.net This demonstrates the ligand's capability to participate in the spontaneous resolution and formation of complex, chiral structures. researchgate.net

Influence of Carboxylate Group Deprotonation on Metal Ion Coordination

The coordination of this compound to metal ions is intrinsically linked to the deprotonation of its carboxylic acid (-COOH) groups to form carboxylate (-COO⁻) anions. alfa-chemistry.com The degree of deprotonation, which can be controlled by factors such as pH, dictates the charge of the ligand and the number of available coordination sites. The ligand can exist in partially deprotonated forms (e.g., H₃mpda⁻, H₂mpda²⁻, Hmpda³⁻) or a fully deprotonated state (mpda⁴⁻).

This variability in protonation allows for fine-tuning the resulting framework's structure and properties. For example, studies on related benzene-tetracarboxylic acid isomers show the formation of different families of lanthanide-containing coordination polymers depending on whether the ligand is fully (btec⁴⁻) or partially (Hbtec³⁻) deprotonated. researchgate.netrsc.org Similarly, cobalt complexes with the 1,2,3,5-isomer have been synthesized incorporating either H₃btec⁻ or a fully deprotonated btec⁴⁻ ligand, leading to distinct 0D and 2D structures, respectively. ias.ac.in This demonstrates that controlling the deprotonation state is a key strategy for directing the assembly of coordination polymers with desired dimensionality and topology. researchgate.netias.ac.inrsc.org

Steric Considerations and Non-Coplanar Coordination Geometries

The four adjacent carboxylic acid groups on the benzene (B151609) ring in this compound create significant steric hindrance. This crowding forces the carboxylate groups out of the plane of the benzene ring. rsc.org This inherent non-coplanar nature is a critical feature of the ligand. For the related 1,2,4,5-isomer, crystallographic studies have confirmed a non-planar structure, with the carboxylic acid groups twisted at significant dihedral angles relative to the central ring. nih.gov

This steric strain and resulting non-planar geometry prevent the formation of simple, flat structures and instead promote the assembly of complex, three-dimensional frameworks. rsc.org The out-of-plane orientation of the carboxylate groups allows them to link to metal ions in various directions, which is a key factor in building high-dimensional MOFs. rsc.org The close proximity of the carboxylate groups can also lead to synergistic coordination effects, where the binding of a metal to one group influences the coordination of an adjacent one. researchgate.net This structural rigidity and predefined, non-planar geometry make this compound a valuable building block for designing intricate 3D networks.

Synthesis and Structural Diversity of Metal-Organic Frameworks Incorporating this compound

The synthesis of MOFs using this compound as a linker is typically achieved through methods that allow for the slow crystallization of the extended framework.

Hydrothermal Synthesis Protocols for this compound-Based MOFs

Hydrothermal synthesis is a widely used method for producing crystalline MOFs. ias.ac.inresearchgate.net This technique involves heating the reactants—typically a metal salt, the organic linker (this compound), and a solvent (often water or a water/organic co-solvent mixture like DMF)—in a sealed vessel at elevated temperatures. rsc.org The high temperature and pressure facilitate the dissolution of precursors and the subsequent crystallization of the MOF product. rsc.org

A notable example is the synthesis of a chiral 3D MOF, {Zn(mpda)₀.₅(bix)₁.₅}n. This compound was prepared by heating a mixture of 1,2,3,4-benzenetetracarboxylic acid (H₄mpda), zinc acetate (B1210297) dihydrate, and the auxiliary ligand 1,3-bis(imidazol-1-ylmethyl)-benzene (m-bix) in water. researchgate.net The use of auxiliary N-containing ligands is a common strategy to supplement the coordination environment of the metal and influence the final structure. ias.ac.in

| Component | Role | Specific Reactant |

|---|---|---|

| Metal Source | Coordination Center | Zinc Acetate Dihydrate (Zn(OAc)₂·2H₂O) |

| Primary Ligand | Primary Linker | This compound (H₄mpda) |

| Auxiliary Ligand | Secondary Linker | 1,3-bis(imidazol-1-ylmethyl)-benzene (m-bix) |

| Solvent | Reaction Medium | Water (H₂O) |

Ultrasonic Synthesis Methods for MOF Assembly with this compound as a Linker

Ultrasonic synthesis, a branch of sonochemistry, offers a rapid and efficient alternative to traditional heating methods for MOF production. hielscher.com The method utilizes high-intensity ultrasound to generate acoustic cavitation—the formation, growth, and violent collapse of bubbles in the liquid medium. This collapse creates localized hot spots with extremely high temperatures and pressures, which can significantly accelerate chemical reactions and induce crystallization. hielscher.com

While specific examples utilizing this compound are not widely reported, the protocol for the related 1,2,4,5-isomer provides a strong model for its application. In one such synthesis, a porous Barium(II)-based MOF was prepared by subjecting a mixture of Ba(NO₃)₂, benzene-1,2,4,5-tetracarboxylic acid, and a water/acetonitrile (B52724) solvent to ultrasonic irradiation for several hours. mdpi.comsciforum.net The temperature was gradually increased from room temperature to 80°C during the process. mdpi.comsciforum.net This approach is noted for being a low-risk, fast, and cost-effective method compared to conventional solvothermal techniques. hielscher.comsciforum.net Key parameters that influence the final product in sonochemical synthesis include the duration of ultrasonic irradiation and the concentration of the organic linker. scholaris.ca

| Parameter | Condition |

|---|---|

| Metal Source | Barium Nitrate (Ba(NO₃)₂) |

| Ligand | Benzene-1,2,4,5-tetracarboxylic acid |

| Solvent | CH₃CN:H₂O (1:1 v/v) |

| Method | Ultrasonic Bath |

| Duration | 6 hours |

| Temperature Profile | Slow increase from room temperature to 80°C |

Coordination with Transition Metal Ions (e.g., Co(II), Zn(II), Fe(II), Cd(II))

The coordination of benzene-1,2,3,4-tetracarboxylate with divalent transition metal ions such as cobalt(II), zinc(II), and cadmium(II) has led to the formation of a variety of coordination polymers with interesting structural topologies. The flexible coordination modes of the carboxylate groups, combined with the geometric constraints of the benzene ring, give rise to complex and often porous frameworks.

Hydrothermal reactions of Co(II) with 1,2,4,5-benzenetetracarboxylic acid, an isomer of the title compound, in the presence of flexible bis-pyridyl-bis-amide co-ligands have yielded a series of 2D and 3D coordination polymers. rsc.org The dimensionality and topology of these frameworks are influenced by the flexibility of the co-ligands. rsc.org Similarly, solvothermal reactions involving Co(II) and 1,2,4,5-benzenetetracarboxylic dianhydride have resulted in the formation of a 3D coordination polymer where one-dimensional Co(II)-carboxylate chains are linked by the organic ligand. rsc.org

In the case of Zinc(II), its coordination with 1,2,4,5-benzenetetracarboxylic acid under solvothermal conditions has produced a 3D porous framework. This structure is built from one-dimensional Zn-carboxylate ribbons connected by [Zn₂(H₂O)₃] building units, which create one-dimensional rectangular channels. rsc.org

Cadmium(II) has been shown to form a three-dimensional framework with benzene-1,2,3,4-tetracarboxylate under hydrothermal conditions. In the structure of [Cd₂(o-BTC)(H₂O)₂]n (where o-BTC = benzene-1,2,3,4-tetracarboxylate), the Cd(II) centers exhibit a single coordination environment and are linked by the fully deprotonated carboxylate ligands to form an interpenetrated grid structure.

While extensive research has been conducted on other transition metals, specific structural data for Fe(II) complexes with this compound remains less documented in the readily available literature. Studies on related systems, such as Fe(III) with other carboxylate linkers, suggest the potential for forming stable and porous frameworks. For instance, luminescent Zn(II)-MOFs based on 1,2,4,5-benzenetetracarboxylic acid have been explored for the detection of Fe(III) ions. researchgate.net

Table 1: Examples of Transition Metal MOFs with Benzenetetracarboxylates

| Metal Ion | Ligand Isomer | Dimensionality | Key Structural Feature |

|---|---|---|---|

| Co(II) | 1,2,4,5- | 2D & 3D | Topology influenced by co-ligand flexibility rsc.org |

| Co(II) | 1,2,4,5- | 3D | 1D Co(II)-carboxylate chains rsc.org |

| Zn(II) | 1,2,4,5- | 3D | 1D Zn-carboxylate ribbons forming channels rsc.org |

Coordination with Lanthanide Metal Ions (e.g., Gd(III), Er(III), La(III))

The coordination chemistry of this compound and its isomers with lanthanide ions is of particular interest due to the high coordination numbers and unique luminescent properties of these elements. The flexible coordination behavior of the carboxylate groups of the ligand accommodates the demanding coordination spheres of lanthanide ions, leading to frameworks with high dimensionality and complex topologies.

A notable example is a 3D open lanthanide-organic framework with the formula {[La₂(L)₁.₅(H₂O)₄]∙2.75H₂O}∞ (where L = benzene-1,2,3,4-tetracarboxylate). In this structure, the ligand was formed in situ under hydrothermal conditions. The lanthanum atoms are bridged by the carboxylate groups in two different coordination modes, resulting in a 2D bilayer that further extends into a 3D open framework.

Studies on the isomer 1,2,4,5-benzenetetracarboxylic acid have revealed the formation of several families of lanthanide-containing coordination polymers. For instance, a gadolinium(III) complex with the formula {[Gd₄(btec)₃(H₂O)₁₄]·14H₂O}∞ has been synthesized. nih.gov Another study reports a family of isostructural MOFs with Gd(III) and other lanthanides, where the framework consists of chains of lanthanide metals bound by carboxylates in a dense stacking arrangement. researchgate.net

With erbium(III), a 3D framework has been synthesized using 1,2,4,5-benzenetetracarboxylic acid, which features both eight- and nine-coordinate erbium centers and forms channels along the a-axis. mdpi.com Another family of erbium(III) coordination polymers with the same ligand has also been reported, forming 3D structures with the formula {[Ln₄(btec)₃(H₂O)₁₂]·12H₂O}∞. nih.gov The luminescent properties of erbium-based MOFs are of particular interest, with studies showing tunable upconversion emissions. nih.govrsc.org

Table 2: Examples of Lanthanide MOFs with Benzenetetracarboxylates

| Metal Ion | Ligand Isomer | Formula | Key Structural Feature |

|---|---|---|---|

| La(III) | 1,2,3,4- | {[La₂(L)₁.₅(H₂O)₄]∙2.75H₂O}∞ | 3D open framework from 2D bilayers |

| Gd(III) | 1,2,4,5- | {[Gd₄(btec)₃(H₂O)₁₄]·14H₂O}∞ | 3D coordination polymer nih.gov |

| Gd(III) | m-TTFTB* | [Gd₂(m-TTFTB)(m-H₂TTFTB)₀.₅(HCOO)(DMF)]·2DMF·3H₂O | 3D lattice with dense stacking researchgate.net |

| Er(III) | 1,2,4,5- | [{Er₂(c btec)₂/₄(e btec)₂/₄(f btec)₂/₄(H₂O)₄}·4H₂O]n | 3D framework with 8- and 9-coordinate Er(III) mdpi.com |

| Er(III) | 1,2,4,5- | {[Ln₄(btec)₃(H₂O)₁₂]·12H₂O}∞ | 3D coordination polymer nih.gov |

Note: m-TTFTB is a tetrathiafulvalene-tetrabenzoate ligand, a derivative of benzenetetracarboxylic acid.

Architectural Features and Topology of this compound-Based MOFs

The combination of the rigid benzene-1,2,3,4-tetracarboxylate ligand with various metal centers gives rise to a rich variety of architectural features and network topologies in the resulting MOFs.

Layered Structures and Bilayer Formation

While 3D frameworks are common, layered or 2D structures can also be formed. In the La(III) MOF with benzene-1,2,3,4-tetracarboxylate, the initial formation of a 2D bilayer is a key step in the construction of the final 3D architecture. In other systems, these layers can be the final structure. For example, Co(II) and the 1,2,4,5-isomer, in the presence of specific co-ligands, can form 2D layered structures. rsc.org These layers can then be connected by pillar ligands to form pillared-layer 3D frameworks. nih.gov

One-Dimensional Channel Structures within MOFs

A significant feature of many MOFs based on benzenetetracarboxylic acid is the presence of one-dimensional channels within their structures. These channels are a direct consequence of the porous nature of the frameworks. For example, the Er(III)-based MOF with the 1,2,4,5-isomer exhibits channels along the a-axis. mdpi.com The Zn(II) MOF with the same ligand also possesses 1D rectangular channels. rsc.org The size and shape of these channels can be tuned by the choice of metal ion and synthetic conditions, which is crucial for applications such as gas storage and separation.

Investigation of Self-Penetrating Coordination Networks

Self-penetrating networks are a fascinating class of coordination polymers where the framework interweaves with itself without being catenated. This structural feature can lead to robust and complex architectures. The use of this compound (H₄L) in conjunction with N-donor co-ligands has been shown to produce such intricate topologies.

A notable example is the copper(II) coordination polymer, [Cu₂(L)(bpy)(H₂O)] (8), synthesized using 1,2,3,4-benzenetetracarboxylic acid and 4,4'-bipyridine (B149096) (bpy) under hydrothermal conditions. nih.gov This compound exhibits a scarce trinodal (3,4,5)-connected self-penetrating network. nih.gov The structure is built upon dinuclear copper paddle-wheel units, which act as secondary building units (SBUs). The deprotonated benzene-1,2,3,4-tetracarboxylate ligands and the bipyridine co-ligands link these SBUs, creating a three-dimensional framework that intricately interpenetrates with itself. nih.gov The topology of this network highlights the role of the specific geometry of the benzene-1,2,3,4-tetracarboxylate ligand in directing the formation of such complex, non-catenated interwoven structures. nih.gov

Another interesting case involves a chiral three-dimensional metal-organic framework, {Zn(mpda)₀.₅(bix)₁.₅}n, where H₄mpda is 1,2,3,4-benzenetetracarboxylic acid and m-bix is 1,3-bis(imidazol-1-ylmethyl)-benzene. researchgate.net In this structure, homochiral helical chains are formed within the Zn-mpda layers, which are then connected by the m-bix co-ligand to form a 3D framework. researchgate.net While not explicitly described as "self-penetrating" in the same manner as the copper complex, the formation of helical chains that are further linked into a 3D architecture demonstrates the potential of this ligand system to generate complex, interwoven topologies. The resulting network has a (4,4)-connected topology with a Schläfli symbol of (6⁶)₂·(6⁴·8²). researchgate.net

These examples underscore the utility of this compound in the design of self-penetrating and other complex network topologies, particularly when combined with suitable co-ligands that can bridge metal centers in specific orientations.

Tailoring MOF Properties through Linker Design and the Use of Co-ligands

The properties of MOFs, including their structure, topology, and functionality, can be systematically tuned by the careful selection of organic linkers and the introduction of co-ligands. This compound (H₄L), with its multiple coordination modes, is an excellent candidate for this approach. The combination of this tetracarboxylate ligand with various N-donor co-ligands has been shown to yield a diverse range of coordination polymers with distinct structural features. nih.gov

The reaction of metal salts with H₄L and different N-donor ligands, such as 4,4'-bipyridine (bpy) and 1,1'-(1,4-butanediyl)bis(imidazole) (biim-4), under hydrothermal conditions has produced a series of novel coordination polymers. nih.govnih.gov The structural diversity observed in these compounds demonstrates that the N-containing co-ligands can influence the coordination modes of the benzene-1,2,3,4-tetracarboxylate anion, which in turn has a significant impact on the final framework architecture. nih.gov

For instance, the synthesis of a zinc(II) MOF with H₄L and the co-ligand biim-4 resulted in an unusual trinodal (3,5)-connected network. nih.gov In another example, a cadmium(II) MOF synthesized with H₄L and bpy features tetranuclear cadmium clusters and a rare (4,6)-connected topology. nih.gov The use of different N-donor ligands with varying lengths and flexibility allows for the fine-tuning of the resulting MOF structures.

The following table summarizes the synthesis and structural features of several MOFs constructed with this compound and N-donor co-ligands, illustrating the effect of the co-ligand on the final topology.

| Compound | Metal Ion | Co-ligand | Resulting Topology | Reference |

|---|---|---|---|---|

| [Zn₂(L)(biim-4)₀.₅(H₂O)₃]·H₂O (5) | Zn(II) | 1,1'-(1,4-butanediyl)bis(imidazole) (biim-4) | Trinodal (3,5)-connected network | nih.gov |

| [Cd₂(L)(bpy)(H₂O)]·2H₂O·0.5(CH₃CH₂OH) (6) | Cd(II) | 4,4'-bipyridine (bpy) | Rare (4,6)-connected topology | nih.gov |

| [Cu₂(H₂L)₂(bpy)₂] (7) | Cu(II) | 4,4'-bipyridine (bpy) | Polythreading network | nih.gov |

| [Cu₂(L)(bpy)(H₂O)] (8) | Cu(II) | 4,4'-bipyridine (bpy) | Trinodal (3,4,5)-connected self-penetrating network | nih.gov |

| {Zn(mpda)₀.₅(bix)₁.₅}n (1) | Zn(II) | 1,3-bis(imidazol-1-ylmethyl)-benzene (m-bix) | (4,4)-connected net | researchgate.net |

The synthesis of silver(I) coordination polymers with 1,2,3,4-benzenetetracarboxylic acid (referred to as H₄mpda) and 4,4'-bipyridine (bpy) further exemplifies the structural diversity achievable. nih.gov These reactions have yielded rare architectures, including instances of three or four isolated coordination polymers co-existing within the same crystal structure. nih.gov This highlights the complex interplay between the metal-ligand coordination, co-ligand inclusion, and supramolecular interactions in determining the final solid-state assembly.

Role of Secondary Building Units (SBUs) in this compound MOF Construction

A significant example is the formation of a novel 3D framework based on pentanuclear zinc(II) clusters with the formula [Zn₅(L)₂(μ₃-O)₂(H₂O)₄]·2H₂O (3), where H₄L is 1,2,3,4-benzenetetracarboxylic acid. nih.gov In this structure, five zinc(II) centers are bridged by oxygen atoms and carboxylate groups from the benzene-1,2,3,4-tetracarboxylate ligands to form a pentanuclear SBU. These SBUs are then interconnected by the organic linkers to generate a complex three-dimensional network. nih.gov

Interestingly, by adjusting the pH of the reaction mixture of this zinc-based MOF with a Na₂CO₃ solution, a different compound, [Zn₄(L)₂(μ₃-O)₂][Zn(H₂O)₅]·2H₂O (4), was obtained. nih.gov This demonstrates that reaction conditions can influence the formation of the SBU and the resulting framework. In another study, a cadmium(II) MOF was synthesized that contains tetranuclear Cd(II) clusters as the SBU. nih.gov

The following table provides details on some of the SBUs that have been observed in MOFs constructed with this compound.

| Compound | Metal Ion | SBU Type | SBU Description | Reference |

|---|---|---|---|---|

| [Zn₅(L)₂(μ₃-O)₂(H₂O)₄]·2H₂O (3) | Zn(II) | Pentanuclear Cluster | Five zinc(II) centers bridged by oxygen and carboxylate groups. | nih.gov |

| [Cd₂(L)(bpy)(H₂O)]·2H₂O·0.5(CH₃CH₂OH) (6) | Cd(II) | Tetranuclear Cluster | Four cadmium(II) centers form the building unit. | nih.gov |

| [Mn(2)(L)(H₂O)₄]·H₂O (1) | Mn(II) | Dinuclear Unit | Manganese(II) centers linked by the carboxylate ligand. | nih.gov |

The formation of these varied SBUs, from dinuclear units to more complex pentanuclear clusters, underscores the flexibility of this compound as a ligand. Its ability to adopt different coordination modes allows for the stabilization of a range of metal clusters, which in turn serve as the foundational nodes for constructing MOFs with diverse and predictable topologies.

Supramolecular Assemblies Involving Benzene 1,2,3,4 Tetracarboxylic Acid

Hydrogen Bonding Interactions in Benzene-1,2,3,4-tetracarboxylic Acid Systems

Hydrogen bonding is the principal driving force in the supramolecular assemblies of this compound. The carboxylic acid moieties are exceptional hydrogen bond donors (O-H) and acceptors (C=O), enabling the formation of predictable and stable interaction patterns known as supramolecular synthons. These interactions can occur between acid molecules themselves or with complementary functional groups on other molecules, leading to structures of varying dimensionality and complexity.

The self-assembly of this compound is dominated by intermolecular O-H⋯O hydrogen bonds. The carboxylic acid groups readily interact with each other to form characteristic dimer motifs. These interactions are not limited to simple dimers; they can extend to form one-dimensional chains, two-dimensional sheets, and three-dimensional networks.

| System | O-H⋯O Motif Type | Resulting Structure | Reference(s) |

| Pyromellitic acid with 2,2'-biimidazole | Carboxyl-carboxyl anion links | 1D chains extended to 2D sheets | nih.gov |

| Pyromellitic acid with hexamethylenetetramine | Intramolecular anion hydrogen bonds | Influences molecular conformation | nih.govresearchgate.net |

| Pyromellitic acid dihydrate | Acid-water and acid-acid interactions | 2D network built from various ring motifs | researchgate.netresearchgate.net |

When this compound is co-crystallized with molecules containing nitrogen atoms, such as pyridines or imidazoles, a new set of powerful hydrogen bonds emerges. Due to the acidity of the carboxylic groups, proton transfer to the basic nitrogen site is common, resulting in the formation of an ionic salt. This leads to strong, charge-assisted N⁺-H⋯O⁻ hydrogen bonds, which are highly directional and serve as a primary tool for assembling co-crystals.

For example, in the 2:1 salt formed between pyromellitic acid and 4,4'-bipyridyl, the cations and anions are linked by strong O-H⋯N and N-H⋯O hydrogen bonds into a chain-of-rings structure. nih.govresearchgate.net Similarly, co-crystallization with hexamethylenetetramine produces a salt where the components are linked by short N-H⋯O hydrogen bonds. nih.govresearchgate.net

In addition to these strong interactions, weaker C-H⋯O hydrogen bonds often play a crucial secondary role. These bonds help to link the primary hydrogen-bonded networks, contributing to the formation of a stable, three-dimensional framework. nih.govresearchgate.net In a co-crystal with caffeine, supramolecular layers are sustained by carboxylic acid O-H⋯O(carbonyl) and O-H⋯N(imidazole) hydrogen bonds, which are further connected by methyl-carbonyl C-H⋯O interactions. doaj.orgnih.gov

| Co-former | Interaction Type | Structural Role | Reference(s) |

| 4,4'-Bipyridyl | O-H⋯N and N-H⋯O | Forms primary chain-of-rings | nih.govresearchgate.net |

| Hexamethylenetetramine | N-H⋯O and C-H⋯O | Links cations and anions into aggregates | nih.govresearchgate.netresearchgate.net |

| Caffeine | O-H⋯N(imidazole) and C-H⋯O | Sustains supramolecular layers | doaj.orgnih.gov |

| 2,2'-Biimidazole | N-H⋯O | Links protonated cations to carboxylate anions | nih.gov |

π-π Stacking Interactions and their Contribution to Supramolecular Architecture

Beyond hydrogen bonding, π-π stacking interactions involving the aromatic core of this compound are vital for the stabilization of its supramolecular architectures. These non-covalent interactions occur between the electron-rich π-systems of adjacent benzene (B151609) rings. While a face-to-face "sandwich" orientation is generally repulsive, these interactions typically manifest in an energetically favorable parallel-displaced or T-shaped arrangement. wikipedia.org

| System | Interacting Rings | Inter-centroid Distance (Å) | Contribution | Reference(s) |

| Pyromellitic acid-Caffeine | Benzene and Imidazole | 3.4503 | Stacks supramolecular layers | doaj.orgnih.gov |

| Pyromellitic acid-4,4'-Bipyridyl | Aromatic rings | Not specified | Links chains into a 3D framework | nih.govresearchgate.net |

| Piperazinediium bis(benzene-1,2,4,5-tetracarboxylate) | Benzene rings of anions | 3.7954 | Stabilizes a layered structure | researchgate.net |

Co-crystallization Studies and Proton Transfer Compounds Derived from this compound

Co-crystallization is a powerful technique to modify the physicochemical properties of solid materials by combining two or more different molecules in a single crystal lattice. nih.gov this compound and its isomers are excellent candidates for co-crystal formation due to their ability to form multiple, robust hydrogen bonds.

Studies have shown that this acid readily forms multi-component crystals with a variety of organic molecules, particularly nitrogen-containing heterocycles. nih.govnih.govnih.gov Depending on the relative acidity of the carboxylic acid and the basicity of the co-former, the resulting product can be either a neutral co-crystal, held together by interactions like O-H⋯N, or an ionic salt, formed via proton transfer and sustained by charge-assisted N⁺-H⋯O⁻ bonds.

The reaction of pyromellitic acid with bases like 4,4'-bipyridyl and hexamethylenetetramine results in the formation of 2:1 ionic salts where the acid is doubly deprotonated. nih.govresearchgate.net In other cases, such as with 4,4'-dimethyl-2,2'-bipyridine, only partial proton transfer occurs, yielding a C₁₂H₁₃N₂⁺·C₁₀H₅O₈⁻ salt. nih.gov These studies demonstrate how the choice of co-former can be used to control the degree of protonation and the resulting supramolecular architecture.

| Co-former | Product Type | Primary Interactions | Reference(s) |

| Caffeine | Co-crystal | O-H⋯N, C-H⋯O, π-π stacking | nih.gov |

| 4,4'-Bipyridyl | Ionic Salt | N⁺-H⋯O⁻, O-H⋯N, C-H⋯O, π-π stacking | nih.govresearchgate.net |

| Hexamethylenetetramine | Ionic Salt | N⁺-H⋯O⁻, C-H⋯O | nih.govresearchgate.net |

| 2,2'-Biimidazole | Ionic Salt | N⁺-H⋯O⁻, O-H⋯O | nih.gov |

| 4,4'-Dimethyl-2,2'-bipyridine | Ionic Salt (partial transfer) | N⁺-H⋯O⁻, O-H⋯O | nih.gov |

Design and Formation of Supramolecular Gels and Polymers

The robust self-assembly properties of this compound extend beyond crystalline solids to the formation of soft matter, such as supramolecular gels, and extended network polymers.

Supramolecular hydrogels can be formed by combining pyromellitic acid with complementary molecules capable of forming extensive hydrogen-bonded networks. For instance, gelators prepared from pyromellitic acid and 2-amino-3-hydroxy pyridine (B92270) at specific molar ratios can form hydrogels. researchgate.netablesci.com The formation of these gels relies on the self-assembly of the component molecules into long, entangled fibrillar networks that immobilize the solvent. researchgate.net The stability and properties of the gel, such as gelation time and thermal stability, can be tuned by adjusting the molar ratio of the components. researchgate.netablesci.com

Furthermore, the tetracarboxylate anion derived from this acid is an excellent multitopic ligand for constructing coordination polymers and metal-organic frameworks (MOFs). rsc.orgrsc.org By reacting the acid with various metal ions, such as lanthanides, cobalt(II), or zinc(II), researchers have synthesized numerous 3D coordination polymers. rsc.orgrsc.org In these structures, the deprotonated carboxylate groups coordinate to the metal centers, creating extended, often porous, frameworks with potential applications in gas storage and catalysis. rsc.orgrsc.org

| Component(s) | Material Type | Driving Force / Linkage | Reference(s) |

| 2-Amino-3-hydroxy pyridine | Supramolecular Hydrogel | Hydrogen-bonded fibrillar networks | researchgate.netablesci.com |

| 4-Hydroxy pyridine | Supramolecular Hydrogel | Hydrogen-bonded fibrillar networks | sigmaaldrich.com |

| Lanthanide Ions (e.g., Gd, Tm, Er) | Coordination Polymer (MOF) | Metal-carboxylate coordination | rsc.org |

| Cobalt(II) / Zinc(II) Ions | Coordination Polymer (MOF) | Metal-carboxylate coordination | rsc.org |

Advanced Materials Applications Derived from Benzene 1,2,3,4 Tetracarboxylic Acid and Its Derivatives

Polymeric Materials: Polyimides Synthesis and High-Performance Applications

Polyimides are a class of high-performance polymers renowned for their thermal stability, chemical resistance, and excellent dielectric properties. azom.com A significant portion of commercial polyimides are synthesized using pyromellitic dianhydride (PMDA), a derivative of benzene-1,2,3,4-tetracarboxylic acid. azom.comsigmaaldrich.comwikipedia.org

The synthesis is typically a two-step process. First, the dianhydride (e.g., PMDA) reacts with a diamine in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) at room temperature. nih.gov This polycondensation reaction forms a soluble poly(amic acid) (PAA) precursor. nih.gov In the second step, the PAA is converted into the final polyimide through thermal or chemical imidization. nih.gov Thermal imidization involves heating the PAA solution or film, which causes cyclodehydration to form the stable imide rings. nih.gov Chemical imidization can be achieved using dehydrating agents like a mixture of acetic anhydride (B1165640) and a tertiary amine base at lower temperatures. nih.gov

The properties of the resulting polyimides can be tailored by selecting different diamine co-monomers. mdpi.comresearchgate.net For instance, using aromatic diamines leads to rigid polymers with very high glass transition temperatures (Tg) and thermal stability. researchgate.netacs.org Polyimides derived from PMDA exhibit remarkable thermal stability, with decomposition temperatures often exceeding 500°C. mdpi.com They also possess strong mechanical properties, with high tensile strength and modulus, making them suitable for producing tough, flexible films. azom.comacs.org

These high-performance characteristics make PMDA-based polyimides essential materials in the electronics and aerospace industries. sigmaaldrich.com They are widely used as film substrates for flexible copper-clad laminates (FCCL) in the manufacturing of flexible printed circuits (FPCs), as insulating layers for wires and cables, and in semiconductor production. azom.comresearchgate.net For example, specialized polyimides made from benzophenone (B1666685) tetracarboxylic dianhydride (BTDA) can adhere directly to copper, eliminating the need for an adhesive layer in FPCs. azom.com

Table 1: Properties of Polyimide Films Derived from Various Dianhydrides

This table presents typical property ranges for polyimides to illustrate their high-performance nature. Values can vary significantly based on the specific diamine used, processing conditions, and whether they are copolymers.

| Property | Value Range | Source(s) |

| Glass Transition Temperature (Tg) | 268 to >340 °C | acs.org |

| 10% Weight Loss Temperature (N₂) | 457 to 524 °C | acs.org |

| Tensile Strength | 72–105 MPa | acs.org |

| Young's Modulus | 2.18–2.85 GPa | acs.org |

| Dielectric Constant | ~3-4 | researchgate.net |

Electronic and Optoelectronic Materials Based on this compound Derivatives

Derivatives of this compound, particularly pyromellitic diimides (PMDIs), are key components in the development of n-type organic semiconductors. google.com The core pyromellitic diimide structure is a strong electron acceptor, a crucial characteristic for n-type (electron-transporting) materials. wikipedia.orggoogle.com These materials are essential for creating complementary logic circuits in organic electronics, which require both p-type (hole-transporting) and n-type semiconductors.

By attaching various organic sidechains to the nitrogen atoms of the imide groups, the electronic properties of PMDI derivatives can be finely tuned. google.com For example, incorporating fluorine-substituted aliphatic or aromatic moieties can enhance electron mobility and stability. google.com The planar, π-conjugated aromatic core of PMDI facilitates electron transport, while the sidechains influence molecular packing in the solid state, which is critical for efficient charge transfer between molecules. google.comrsc.org Research has shown that pyromellitic dianhydride can be used to synthesize n-channel semiconductor compounds for various electronic and electro-optic devices. google.com These materials are part of a broader class of tetracarboxylic diimides that have been investigated for their semiconductor properties, with the aromatic core varying from naphthalene (B1677914) to perylene. google.com

The n-type semiconductor properties of pyromellitic diimide derivatives make them suitable for the active layer in Organic Field-Effect Transistors (OFETs). google.com An OFET is a fundamental component of organic electronic circuits, analogous to the silicon-based MOSFET. In a typical OFET architecture, the organic semiconductor layer is positioned between a source and a drain electrode, with a gate electrode separated by a dielectric layer to control the flow of charge. google.com

When a pyromellitic diimide-based material is used as the semiconductor layer, applying a positive voltage to the gate electrode induces an accumulation of electrons at the semiconductor-dielectric interface, creating a channel for electron flow from the source to the drain. google.com The performance of these OFETs is highly dependent on the molecular structure of the PMDI derivative and the morphology of the thin film. Researchers have successfully created n-channel thin-film transistors using PMDA derivatives, which demonstrated wide energy gaps of up to 3.56 eV in the solid state. mdpi.com

Derivatives of pyromellitic dianhydride exhibit interesting photophysical properties, including fluorescence, which can be tuned through molecular design. researchgate.net These properties are important for applications in optoelectronic devices like organic light-emitting diodes (OLEDs) and fluorescent sensors.

The fluorescence quantum yield (Φ), which measures the efficiency of the fluorescence process, can be significantly influenced by the molecular structure. researchgate.net For instance, increasing the rigidity of the polymer chain by careful selection of the diamine moiety can suppress non-radiative decay pathways (like local molecular motion), leading to a higher quantum yield. researchgate.net Some semi-aromatic polyimides based on pyromellitic derivatives can exhibit prominent fluorescence with a large Stokes shift, which is the difference in energy between the absorption and emission maxima. researchgate.net A large Stokes shift is advantageous as it minimizes self-absorption, where emitted light is reabsorbed by other molecules. Conjugated polymers, in general, are known for high fluorescence quantum yields and large Stokes shifts. researchgate.net In some cases, pyromellitic diimide derivatives have shown quantum yields as high as 0.27. researchgate.net The study of charge-transfer complexes involving pyromellitic dianhydride as an electron acceptor has also revealed tunable photoluminescent properties. mdpi.comresearchgate.net

Table 2: Selected Photophysical Properties of Pyromellitic Acid/Diimide Derivatives

This table provides examples of photophysical data for materials derived from or related to pyromellitic acid to illustrate typical performance.

| Derivative Class | Property | Value | Source(s) |

| Semi-aromatic PI (PHDA/DCHM) | Stokes Shift | 10,220 cm⁻¹ | researchgate.net |

| Pyromellitic Diimide Derivative | Quantum Yield (Φ) | 0.27 | researchgate.net |

| Perylene Diimide (PDI) in PMMA | Quantum Yield (Φ) | ~0.98 (at low conc.) | researchgate.net |

| Spirobifluorene Derivative | Quantum Yield (ΦL) | ~99% | nih.gov |

| Spirobifluorene Derivative | Fluorescence Lifetime (τ) | ~1.64 ns | nih.gov |

Energy Storage Technologies: Hybrid Supercapacitors and Electrode Materials from this compound-Based MOFs

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. This compound is an effective ligand for synthesizing MOFs due to its multiple carboxylic acid groups that can coordinate with metal centers. rsc.orgresearchgate.netrsc.org These MOFs have emerged as promising electrode materials for energy storage devices, particularly hybrid supercapacitors. rsc.orgresearchgate.net

Hybrid supercapacitors bridge the gap between traditional batteries and supercapacitors by combining a faradaic (battery-like) electrode with a non-faradaic (capacitor-like) electrode. bwise.kr MOFs derived from tetracarboxylic acids can function as the faradaic component. In a study comparing two cobalt-based MOFs, one synthesized with 1,2,3,4-cyclopentane-tetracarboxylic acid (CPTC) and the other with 1,2,4,5-benzene-tetracarboxylic acid (BTCA), the unique structures were shown to be effective electrode materials. rsc.orgresearchgate.net The Co-CPTC based MOF, which has a three-dimensional framework built from a cyclopentane (B165970) ring, demonstrated a high specific capacity of 664 C g⁻¹. rsc.org

When the Co-CPTC MOF was used as the positive electrode and activated carbon (AC) as the negative electrode in a hybrid supercapacitor, the device showed excellent performance. rsc.org It achieved an energy density of 23 W h kg⁻¹ at a power density of 3400 W kg⁻¹ and maintained 95.4% of its initial capacity after numerous charge-discharge cycles, indicating high cyclic stability. rsc.org The high surface area, tunable pore size, and redox activity of the metal centers within the MOF structure contribute to these impressive electrochemical properties. mdpi.com

Catalysis and Heterogeneous Catalysis with this compound MOFs

The unique structural features of Metal-Organic Frameworks (MOFs), such as high surface area, permanent porosity, and the presence of catalytically active sites (both metal centers and functional organic linkers), make them highly suitable for applications in heterogeneous catalysis. mdpi.comd-nb.info MOFs synthesized with multidentate carboxylic acid linkers, including isomers of benzene-tetracarboxylic acid, have been explored for various catalytic reactions. mdpi.comsciforum.net

The versatility of MOFs allows their architectures to be tailored for specific catalytic processes. rsc.org The pores of the MOF can act as nanoreactors, while the framework itself can provide active sites. For example, MOFs have been successfully employed as heterogeneous catalysts in condensation reactions, oxidations, and coupling reactions. d-nb.info The use of a solid MOF catalyst simplifies the separation of the catalyst from the reaction products, enabling easy reuse and making the chemical process more cost-effective and environmentally friendly. d-nb.info While much of the reported research focuses on the more symmetric 1,2,4,5-benzenetetracarboxylic acid (pyromellitic acid) or 1,3,5-benzene tricarboxylic acid (trimesic acid), the principles apply broadly to MOFs derived from various benzene (B151609) polycarboxylic acids. mdpi.comd-nb.info These materials have shown potential in reactions like the cyanosilylation of carbonyl compounds. d-nb.info

Gas Storage and Separation Applications of this compound-Based MOFs

Metal-Organic Frameworks (MOFs) are a class of porous materials recognized for their potential in diverse fields, including gas storage and separation. mdpi.com These materials are constructed from metal ions or clusters linked by organic molecules, creating structures with high surface areas and tunable pore sizes that are ideal for adsorbing gases. researchgate.netrsc.org The specific properties of a MOF, such as its pore size, surface area, and chemical affinity, dictate its effectiveness in separating one gas from a mixture. researchgate.net

Sensing and Luminescent Probe Applications of this compound MOFs and Derivatives

Luminescent Metal-Organic Frameworks (LMOFs) are a subset of MOFs that are promising as highly sensitive and selective chemical sensors. nih.gov Their sensing mechanism often relies on changes in their fluorescence intensity—either enhancement or quenching—upon interaction with specific ions, organic molecules, or gases. nih.govepa.gov

A chiral three-dimensional MOF has been synthesized using This compound (referred to as H₄mpda in the study) and Zinc(II) metal centers. researchgate.net The resulting framework, with the formula {Zn(mpda)₀.₅(bix)₁.₅}n, was characterized, and its photoluminescent behavior was investigated in the solid state at room temperature, indicating its potential for applications as a nonlinear optics (NLO) active material. researchgate.net

While specific sensing applications for MOFs derived from the 1,2,3,4-isomer are not widely detailed, research on the related isomer, 1,2,4,5-benzenetetracarboxylic acid (H₄BTEC), showcases the potential of this class of compounds. For example, four new Zinc(II) MOFs based on H₄BTEC were developed as dual-functional fluorescent sensors for the highly sensitive and selective detection of Fe(III) ions and acetylacetone. rsc.orgrsc.org Similarly, other luminescent MOFs have been designed to detect various metal ions like Fe²⁺ and Fe³⁺, as well as small organic molecules and amine vapors. nih.govfigshare.com Another lanthanide-based MOF was developed as a fluorescent sensor for trans, trans-muconic acid, a biomarker for benzene exposure. nih.gov These examples highlight the broad potential of benzenetetracarboxylic acids as foundational components for creating advanced fluorescent sensing materials.

Biological Applications and Fluorescence Bioimaging with Perylenetetracarboxylic Acid Diimide (PDI) Derivatives

Perylenetetracarboxylic acid diimide (PDI) derivatives are highly stable fluorescent dyes with high quantum yields, making them attractive for various optoelectronic applications. rsc.orgrsc.org However, their inherent hydrophobicity and tendency to aggregate in aqueous solutions have historically limited their use in biological systems. rsc.org To overcome this, researchers have focused on synthesizing water-soluble PDI derivatives by introducing functional groups that enhance their compatibility with biological environments. rsc.org

One successful approach involves the design of a reactive PDI derivative, PDI-pfp, which is comprised of three key parts: the PDI fluorescent core, a poly(ethylene glycol) chain to ensure water dispersibility, and a pentafluorophenol (B44920) active ester group that can react under physiological conditions. researchgate.net This design allows the molecule to be water-soluble and to rapidly image living cells. researchgate.netresearchgate.net The PDI-pfp derivative exhibits a bright green fluorescence with a maximum emission at 548 nm and a notable absolute fluorescence quantum yield of 0.35 in an aqueous solution. researchgate.net This probe has been successfully used for the fast imaging of the endoplasmic reticulum in different cell lines, including MCF-7, HeLa, and 293T cells, within one minute of application. researchgate.net

The modification of PDI structures allows for the tuning of their fluorescent properties. While unsubstituted PDI derivatives fluoresce around 540 nm with small Stokes shifts, which is not ideal for bioimaging, chemical modifications can alter these characteristics. researchgate.net For instance, an asymmetrically substituted amphiphilic PDI derivative was shown to form nanosized vesicles in water and had a maximum emission peak at 542 nm, which helps to minimize autofluorescence during bioimaging. researchgate.net

| Derivative Name | Key Structural Feature | Max. Emission (nm) | Fluorescence Quantum Yield (Φ) | Application |

| PDI-pfp | Contains poly(ethylene glycol) and pentafluorophenol active ester. researchgate.net | 548 | 0.35 (in aqueous solution) researchgate.net | Rapid imaging of endoplasmic reticulum in living cells. researchgate.netresearchgate.net |

| Amphiphilic PDI | Asymmetric design with a hydrophobic tail and a hydrophilic head. researchgate.net | 542 | 0.1 (in water), 0.67 (in DMSO) researchgate.net | Formation of nanosized vesicles for potential bioimaging. researchgate.net |

Corrosion Inhibition Studies Using Benzene-1,2,4,5-tetracarboxylic Dianhydride (PMDH)

Benzene-1,2,4,5-tetracarboxylic dianhydride (PMDH), also known as pyromellitic dianhydride, is a precursor for producing corrosion inhibitors. epa.gov Its derivative, pyromellitic diimide (PMDI), has been investigated as a cost-effective and environmentally friendly corrosion inhibitor, particularly for galvanized steel. rsc.orgnih.gov The effectiveness of these inhibitors is tied to their ability to adsorb onto a metallic surface, forming a protective film that prevents interaction with corrosive agents.

The interaction between the inhibitor and the metal surface can be enhanced through functionalization. A study using density functional theory (DFT) explored how adding different functional groups to the PMDI structure affects its corrosion inhibition performance on the zinc oxide surface of galvanized steel. rsc.orgnih.gov Three functionalized PMDI (F-PMDI) inhibitors were computationally designed and analyzed:

inh1 (B1215049): Functionalized with two methyl groups. nih.gov

inh2: Functionalized with one methyl group and one diamine group. nih.gov

inh3: Functionalized with two different diamine groups. nih.gov

The theoretical calculations showed that the inhibition performance followed the order inh3 > inh2 > inh1. nih.gov The superior performance of inh3 was attributed to its stronger interaction with the zinc oxide surface, with a calculated interaction energy of approximately 182.38 kJ/mol. rsc.orgnih.gov This strong interaction is facilitated by the formation of N-Zn and H-O bonds between the inhibitor's nitrogen and hydrogen atoms and the surface's zinc and oxygen atoms, respectively. nih.gov These specific bonds were only observed in the inh3 configuration, highlighting the importance of targeted functionalization in designing effective corrosion inhibitors. nih.gov

| Inhibitor | Functional Groups | Interaction Energy with ZnO (kJ/mol) | Key Quantum Chemical Parameters |

| inh1 | R = −CH₃, R′ = −CH₃ nih.gov | ~119.66 nih.gov | Lower HOMO energy, larger energy gap, indicating lower reactivity. |

| inh2 | R = −CH₃, R′ = −CH₂CH₂NH₂ nih.gov | ~122.56 nih.gov | Intermediate properties between inh1 and inh3. nih.gov |

| inh3 | R = −C₆H₃(NH₂)₂, R′ = −CH₂CH₂NH₂ nih.gov | ~182.38 nih.gov | Higher HOMO energy, smaller energy gap, indicating higher reactivity and electron-donating ability. |

Theoretical and Computational Investigations of Benzene 1,2,3,4 Tetracarboxylic Acid

Density Functional Theory (DFT) Calculations for Structural Conformations and Electronic Properties of Benzene-1,2,3,4-tetracarboxylic Acid and its Derivatives

DFT studies on related molecules, such as halogenated benzene-1,2,3,4-tetracarboxylic diimides, have been used to calculate the energies of different isomers and reaction intermediates, providing insight into their relative stabilities. nsf.gov The optimization of molecular geometry using DFT, often with hybrid functionals like B3LYP and basis sets such as 6-31G(d,p) or 6-311++G(d,p), yields key parameters like bond lengths and angles. globalresearchonline.netresearchgate.net

A critical aspect of these investigations is the calculation of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). globalresearchonline.net The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons, while the energy of the LUMO (ELUMO) indicates its ability to accept electrons. The energy gap (ΔE = ELUMO - EHOMO) is a key indicator of chemical reactivity and kinetic stability. globalresearchonline.netresearchgate.net First-principles calculations can reveal properties like electronic band structure and density of states, which are essential for assessing potential applications in organic electronics. researchgate.net For instance, studies on 1,2,3,4-tetrafluorobenzene clusters show that molecular aggregation can alter the HOMO-LUMO gap. researchgate.net

Table 1: Key Electronic Properties Calculated by DFT

| Parameter | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates electron-donating ability; higher values suggest better donation. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates electron-accepting ability; lower values suggest better acceptance. |

| Energy Gap | ΔE | Difference between ELUMO and EHOMO; a smaller gap suggests higher reactivity. |

| Dipole Moment | µ | Measures the polarity of the molecule, influencing solubility and intermolecular interactions. |

| Ionization Potential | IP | The energy required to remove an electron (approximated as -EHOMO). |

These calculations provide a foundational understanding of the molecule's intrinsic electronic character, which dictates its behavior in various chemical environments.

Computational Studies on Reactivity and Reaction Pathways

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms, transition states, and intermediates. For derivatives of this compound, such as diimides, computational studies can elucidate the complex pathways of their synthesis. nsf.gov

For example, DFT calculations have been employed to compare the energies of intermediates during the formation of halogenated diimides from the corresponding dihalobenzene-1,2,3,4-tetracarboxylic acids. nsf.gov These studies can reveal why certain reaction pathways are favored over others by calculating the activation energies required to overcome transition state barriers. This is particularly valuable in understanding regioselectivity in reactions like electrophilic aromatic substitution on substituted benzene (B151609) rings. nih.gov

By modeling the reaction environment, for instance by including solvent effects, computational methods can simulate reaction conditions more realistically. Time-course studies, which track the formation of species over time, can be complemented by computational analysis to identify the complex mixture of intermediates and byproducts that may form. nsf.gov This synergy between experimental and computational approaches provides a comprehensive picture of the reaction dynamics. Such studies are not limited to synthesis; they can also be used to predict the reactivity of the molecule towards various reagents, for example, by calculating its susceptibility to nucleophilic or electrophilic attack at different positions on the aromatic ring. nih.gov

Quantum Chemical Parameters in Corrosion Inhibition Modeling

Organic molecules containing heteroatoms and π-electrons, such as this compound, are often investigated as potential corrosion inhibitors. Their effectiveness is largely determined by their ability to adsorb onto a metal surface, forming a protective layer. Quantum chemical calculations are widely used to predict and explain the corrosion inhibition efficiency of such compounds. ijnc.ir

The interaction between the inhibitor molecule and the metal surface involves the donation of electrons from the molecule's high-energy orbitals (like HOMO) to the vacant d-orbitals of the metal, and the acceptance of electrons from the metal into the molecule's low-energy orbitals (like LUMO). A high EHOMO value suggests a greater tendency to donate electrons and thus better inhibition, while a low ELUMO value indicates a greater ability to accept electrons, strengthening the bond. sciencepub.net

Several quantum chemical parameters, derived from DFT calculations, are correlated with inhibition efficiency. taylorfrancis.com These descriptors provide insight into the molecule's reactivity and its potential for surface interaction. ijnc.ir For instance, a low energy gap (ΔE) is generally associated with higher inhibition efficiency because it implies easier electronic transitions and thus stronger adsorption. sciencepub.net The efficiency of inhibition is also influenced by the nature and position of substituent groups on the benzene ring, which can be systematically studied using computational models. spast.org

Table 2: Quantum Chemical Parameters for Corrosion Inhibition

| Parameter | Symbol | Formula | Significance in Corrosion Inhibition |

|---|---|---|---|

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Measures the power of a molecule to attract electrons. |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution; soft molecules (low η) are better inhibitors. |

| Chemical Softness | S | 1/η | The reciprocal of hardness; high softness indicates higher reactivity and better inhibition. |

| Global Electrophilicity Index | ω | χ² / (2η) | Describes the ability of a molecule to accept electrons; a good inhibitor is typically a good nucleophile (electron donor). |

Although direct studies on this compound are not prevalent, research on related compounds like benzene-1,2,4,5-tetracarboxylic dianhydride demonstrates a clear correlation between these quantum chemical parameters and experimentally observed corrosion inhibition. researchgate.net

In-Silico Studies for Predictive Research (e.g., Pharmacokinetic and Toxicity Prediction for Related Compounds)

In-silico methods use computer simulations to predict the biological properties of molecules, including their pharmacokinetic profiles (Absorption, Distribution, Metabolism, Excretion - ADME) and potential toxicity. These predictive studies are vital in the early stages of drug discovery and materials science to screen candidates and reduce reliance on animal testing. researchgate.netfrontiersin.org